Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine
Overview
Description
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol. This compound is characterized by a morpholine ring substituted with a methyl group and a phenyl group, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine typically involves the reaction of morpholine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride to facilitate the alkylation process. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, producing a variety of substituted morpholine derivatives.
Scientific Research Applications
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine can be compared with other morpholine derivatives such as:
4-Methylmorpholine: Lacks the phenyl group, making it less complex.
3-Phenylmorpholine: Does not have the methyl substitution on the morpholine ring.
N-Methylmorpholine: Contains a methyl group on the nitrogen atom instead of the morpholine ring.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-(4-methyl-3-phenylmorpholin-2-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-10-12-13(15(2)8-9-16-12)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRFSSLZCICRJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C(N(CCO1)C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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